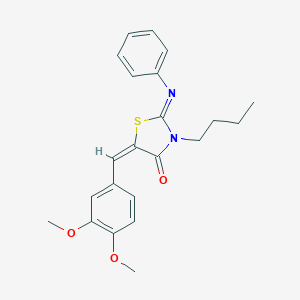
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BBPT, is a thiazolidinone derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. BBPT is a yellowish-green powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Mécanisme D'action
The mechanism of action of 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one exerts its biological effects by interacting with various cellular targets such as enzymes and receptors. For example, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant properties by reducing the production of pro-inflammatory cytokines and reactive oxygen species. In addition, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. However, the effects of 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one on human subjects have not been extensively studied, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in organic solvents, which makes it suitable for various applications. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have low toxicity, which makes it a good candidate for further biological studies. However, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has some limitations. It has poor water solubility, which limits its applications in aqueous environments. In addition, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has not been extensively studied in vivo, and further research is needed to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one research. One potential direction is to investigate its potential applications in cancer therapy. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results as an anti-cancer agent in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate its potential applications in material science. 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of various metal complexes, and further studies are needed to determine their catalytic and sensing properties. Finally, further studies are needed to determine the safety and efficacy of 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in human subjects, which will pave the way for its potential clinical applications.
Méthodes De Synthèse
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized by the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-aminobenzophenone in the presence of butylamine and glacial acetic acid. The resulting product is then treated with thiosemicarbazide and acetic anhydride to obtain 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. The overall reaction scheme is shown below:
Applications De Recherche Scientifique
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. In agriculture, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a plant growth regulator to enhance crop yield and quality. In material science, 3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a precursor for the synthesis of various metal complexes with potential applications in catalysis and sensors.
Propriétés
Nom du produit |
3-Butyl-5-(3,4-dimethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C22H24N2O3S |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
(5E)-3-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N2O3S/c1-4-5-13-24-21(25)20(28-22(24)23-17-9-7-6-8-10-17)15-16-11-12-18(26-2)19(14-16)27-3/h6-12,14-15H,4-5,13H2,1-3H3/b20-15+,23-22? |
Clé InChI |
NECQTQRAJNKAAT-COSNONQRSA-N |
SMILES isomérique |
CCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC3=CC=CC=C3 |
SMILES canonique |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 5-[(5-{3-nitrophenyl}-2-furyl)methylene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298798.png)
![3-(4-methoxyphenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B298799.png)
![2-(2,6-dichlorophenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298802.png)
![2-(3-chlorophenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298805.png)
![4,10-Bis(3-chloro-4-methylphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B298807.png)


![ethyl 3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298810.png)
![3-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B298813.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(3-ethoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B298814.png)
![N'-(2-bromo-4,5-dimethoxybenzylidene)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide](/img/structure/B298816.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-pyrrolidinecarbohydrazide](/img/structure/B298820.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-[4-(cyanomethoxy)benzylidene]-2-pyrrolidinecarbohydrazide](/img/structure/B298821.png)
![4-[[(Z)-indol-3-ylidenemethyl]amino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B298822.png)